3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester

CAS No.: 1229623-87-3

Cat. No.: VC2655105

Molecular Formula: C9H11ClN2O3

Molecular Weight: 230.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229623-87-3 |

|---|---|

| Molecular Formula | C9H11ClN2O3 |

| Molecular Weight | 230.65 g/mol |

| IUPAC Name | methyl 3-(4-chloro-1-ethylpyrazol-3-yl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C9H11ClN2O3/c1-3-12-5-6(10)9(11-12)7(13)4-8(14)15-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | AMJLQPANUOPTCH-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C(=O)CC(=O)OC)Cl |

| Canonical SMILES | CCN1C=C(C(=N1)C(=O)CC(=O)OC)Cl |

Introduction

Chemical Identity and Properties

Structural Characteristics

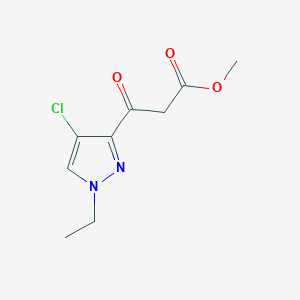

3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester belongs to the class of pyrazole derivatives, featuring a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound's structural uniqueness stems from several key features: a pyrazole ring with a chloro substituent at the 4-position, an ethyl group attached to one of the nitrogen atoms, and a methyl ester functional group connected via an oxo-propionic acid chain. This specific arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities.

The presence of the 4-chloro and ethyl substituents on the pyrazole ring significantly influences its chemical behavior and reactivity patterns. The pyrazole ring serves as the core structure, while the substituents modify its electronic properties and steric hindrance, affecting how the molecule interacts with biological targets. The oxo-propionic acid methyl ester side chain provides additional functionality that can participate in various chemical reactions and biological interactions.

Molecular Data

The comprehensive molecular data for 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is summarized in the following table:

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 1229623-87-3 | |

| Molecular Formula | C₉H₁₁ClN₂O₃ | |

| Molecular Weight | 230.65 g/mol | |

| IUPAC Name | methyl 3-(4-chloro-1-ethylpyrazol-3-yl)-3-oxopropanoate | |

| Standard InChI | InChI=1S/C9H11ClN2O3/c1-3-12-5-6(10)9(11-12)7(13)4-8(14)15-2/h5H,3-4H2,1-2H3 | |

| Standard InChIKey | AMJLQPANUOPTCH-UHFFFAOYSA-N | |

| SMILES | CCN1C=C(C(=N1)C(=O)CC(=O)OC)Cl | |

| PubChem Compound ID | 46949972 |

This molecular information provides the foundation for understanding the compound's chemical identity and structure, which in turn influences its physical properties, reactivity, and potential applications in various fields.

Synthesis Methods

Reaction Mechanisms

For the formation of the pyrazole ring, a common mechanism involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by cyclization. The regioselectivity of this reaction can be influenced by the electronic and steric properties of the substituents on both reactants. The incorporation of the chloro substituent at the 4-position and the ethyl group on one of the nitrogen atoms would require careful selection of starting materials and reaction conditions.

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the relationship between structure and activity requires comparing 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester with structurally similar compounds. Several pyrazole derivatives share structural similarities with our target compound, though the specific substituents can significantly influence their biological activities and applications.

Table 2: Comparison of 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester with Related Compounds

Structure Influence on Functionality

The specific structural features of 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester are likely to influence its functionality in several ways:

-

The pyrazole ring, being a nitrogen-containing heterocycle, contributes to the compound's ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets.

-

The 4-chloro substituent on the pyrazole ring may enhance the compound's lipophilicity and membrane permeability, potentially affecting its distribution in biological systems. Chloro substituents can also engage in halogen bonding interactions with certain protein residues.

-

The 1-ethyl group on one of the nitrogen atoms of the pyrazole ring can influence the electronic properties of the heterocycle and provide steric hindrance that affects binding to biological targets.

-

The 3-oxo-propionic acid methyl ester moiety introduces multiple functional groups (ketone, ester) that can participate in various interactions with biological molecules, including hydrogen bonding, dipole-dipole interactions, and potential covalent bond formation through nucleophilic attack.

Understanding these structure-function relationships is crucial for rational design of derivatives with optimized properties for specific applications, whether in pharmaceutical development, agricultural chemistry, or other fields.

Research Findings and Future Directions

Current Research Status

Research on 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester appears to be in relatively early stages, with limited published studies focusing specifically on this compound. The available literature suggests that this compound is of interest primarily as a potential lead structure for pharmaceutical and agricultural applications, rather than as a thoroughly characterized active agent itself.

Current understanding of the compound's synthesis, physical properties, and biological activities seems to be based largely on general knowledge of pyrazole chemistry rather than extensive experimental studies specific to this compound. This suggests significant opportunities for further research to elucidate its properties and potential applications more comprehensively.

Research Gaps and Opportunities

Several research gaps and opportunities related to 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester can be identified:

-

Synthesis Optimization: Development of more efficient, scalable, and environmentally friendly synthetic routes for producing this compound would be valuable for further research and potential applications.

-

Comprehensive Characterization: Detailed studies of the compound's physical properties, spectroscopic characteristics, and crystal structure would provide important baseline information for future research.

-

Biological Activity Screening: Systematic evaluation of the compound's activity against various biological targets, including enzymes, receptors, and microorganisms, could reveal unexpected and valuable properties.

-

Structure-Activity Relationship Studies: Synthesis and testing of structural analogs would help elucidate the relationship between specific structural features and biological activities, guiding future optimization efforts.

-

Mechanism of Action Studies: For any identified biological activities, investigating the underlying mechanisms would be crucial for rational drug design and development.

These research gaps represent opportunities for scientists interested in pyrazole chemistry, medicinal chemistry, and related fields to make significant contributions to our understanding of this compound and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume